molecular formula C24H28N2O4 B2416082 1-cyclopropyl-6-methyl-4-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one CAS No. 2034427-58-0

1-cyclopropyl-6-methyl-4-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Cat. No.: B2416082
CAS No.: 2034427-58-0
M. Wt: 408.498
InChI Key: KRLTZTILYBJADC-UHFFFAOYSA-N
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Description

1-cyclopropyl-6-methyl-4-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a cyclopropyl group, a methyl group, a pyridinone core, and a tetrahydropyran ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-6-methyl-4-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one typically involves multiple steps:

    Formation of the Pyridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl and Methyl Groups: These groups are usually introduced through alkylation reactions.

    Attachment of the Tetrahydropyran Ring: This step may involve the use of a protecting group strategy to ensure selective functionalization.

    Final Coupling with the Azetidinyl Group: This step often requires the use of coupling reagents such as EDCI or DCC to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-6-methyl-4-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-6-methyl-4-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopropyl-6-methyl-4-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one: shares structural similarities with other pyridinone derivatives and azetidinyl compounds.

Uniqueness

  • The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable subject of study.

Properties

IUPAC Name

1-cyclopropyl-6-methyl-4-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]oxypyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-17-13-20(14-22(27)26(17)19-7-8-19)30-21-15-25(16-21)23(28)24(9-11-29-12-10-24)18-5-3-2-4-6-18/h2-6,13-14,19,21H,7-12,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLTZTILYBJADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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